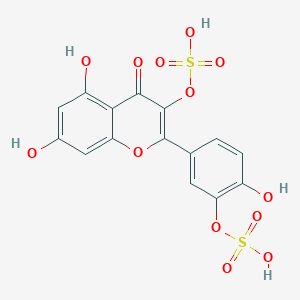

Quercetin 3,3'-bissulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O13S2 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

[5,7-dihydroxy-2-(4-hydroxy-3-sulfooxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O13S2/c16-7-4-9(18)12-11(5-7)26-14(15(13(12)19)28-30(23,24)25)6-1-2-8(17)10(3-6)27-29(20,21)22/h1-5,16-18H,(H,20,21,22)(H,23,24,25) |

InChI Key |

CVENNDDRCHLONB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Production of Quercetin 3,3 Bissulfate

Chemical Synthesis Approaches for Quercetin (B1663063) Sulfates in Laboratory Settings

Chemical sulfation in a laboratory environment allows for the generation of various quercetin sulfate (B86663) isomers, including bissulfates. This process typically involves direct reaction with a sulfating agent, followed by complex purification steps to isolate the desired compound.

Utilization of Sulfur Trioxide-N-triethylamine Complex for Sulfation

The most common method for the sulfation of polyphenolic compounds like quercetin involves the use of sulfur trioxide amine complexes. nih.gov The sulfur trioxide-N-triethylamine (SO₃·NEt₃) complex is a frequently used reagent for this purpose. nih.govd-nb.info In this reaction, quercetin is dissolved in an anhydrous solvent, such as dioxane or dimethylformamide (DMF), and the SO₃·NEt₃ complex is added to initiate the sulfation process. d-nb.infojst.go.jp This reaction can produce a mixture of products, including various monosulfates and disulfates of quercetin, as the different hydroxyl groups on the quercetin molecule compete for the sulfating agent. d-nb.infonih.gov

Optimization of Reaction Conditions for Directed Sulfation (e.g., molar excess, temperature, time)

Achieving a desirable yield of sulfated products requires careful optimization of reaction conditions. The molar ratio of the sulfating agent to quercetin is a critical factor. Studies have found that a 10-fold molar excess of the sulfur trioxide-N-triethylamine complex is optimal for producing a range of sulfated quercetin derivatives. d-nb.info The reaction of quercetin with this 10-fold excess can yield monosulfates at rates of 1% to 16% and disulfates between 0.8% and 3.8%. d-nb.info

Temperature and reaction time also play significant roles. Different protocols have utilized varying conditions to achieve sulfation.

Table 1: Comparison of Optimized Reaction Conditions for Quercetin Sulfation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Sulfating Agent | Sulfur trioxide-N-triethylamine | Sulfur trioxide-N-triethylamine |

| Solvent | Dioxane | Anhydrous Dimethylformamide (DMF) |

| Molar Excess | 10-fold | 10-fold |

| Temperature | 40 °C | 50 °C |

| Time | 90 minutes | 2 hours |

| Reference | d-nb.info | jst.go.jp |

These optimized conditions aim to maximize the formation of sulfated products, though the process invariably results in a complex mixture requiring extensive purification. nih.gov

Purification Strategies for Synthetic Quercetin 3,3'-Bissulfate Analogs

The direct chemical sulfation of quercetin without protective groups leads to a complex mixture of mono- and disulfates, making purification challenging. nih.gov The primary strategy for isolating and purifying quercetin sulfate analogs, including bissulfates, is High-Performance Liquid Chromatography (HPLC). d-nb.info

Semi-preparative or preparative reverse-phase HPLC using a C18 column is a common method. jst.go.jpnih.gov The separation is typically achieved using a gradient elution system, often involving methanol (B129727) and water. jst.go.jp Following HPLC separation, the purity of the isolated fractions is confirmed, with the parent quercetin molecule often being the major contaminant. d-nb.info The final isolated products are then characterized using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) to confirm their structure. d-nb.info

Enzymatic and Biocatalytic Synthesis of this compound

Enzymatic and biocatalytic methods offer a highly specific alternative to chemical synthesis, leveraging the precise action of enzymes to produce targeted sulfated flavonoids.

Identification and Characterization of Flavonol Sulfotransferases Involved in Bissulfate Formation

The biosynthesis of sulfated flavonoids is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenylyl sulfate (PAPS), to the flavonoid. jst.go.jpnih.gov Specific enzymes involved in the formation of this compound have been identified, primarily in plants of the Flaveria genus. jst.go.jp

Quercetin-3-sulfate 3'-sulfotransferase (EC 2.8.2.26): This enzyme is critical for the formation of the target compound. It catalyzes the transfer of a sulfate group from PAPS to the 3'-position of Quercetin 3-sulfate. nih.gov The reaction produces this compound and adenosine (B11128) 3',5'-bisphosphate. jst.go.jpnih.gov This enzyme, also known as flavonol 3'-sulfotransferase, has been purified and characterized from Flaveria chloraefolia. nih.gov

Quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28): This enzyme acts on this compound, further sulfating it at the 7-position to form Quercetin 3,7,3'-trisulfate. tacr.cznih.gov Its substrates are PAPS and this compound. tacr.cz This enzyme demonstrates the sequential nature of flavonoid sulfation in some organisms and has been identified in Flaveria spp. tacr.cznih.gov

An arylsulfotransferase partially purified from human intestinal bacteria has also been shown to rapidly sulfate quercetin, producing Quercetin 3,3'-disulfate when p-nitrophenyl sulfate (PNS) is used as the sulfate donor in an equimolar ratio. nih.gov

Table 2: Key Sulfotransferases in Quercetin Bissulfate Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Reference |

|---|---|---|---|

| Quercetin-3-sulfate 3'-sulfotransferase | 2.8.2.26 | Quercetin 3-sulfate + PAPS → This compound + Adenosine 3',5'-bisphosphate | jst.go.jpnih.gov |

Engineered Microbial Systems for Biotransformation

Microbial systems offer a promising platform for the scalable production of flavonoid derivatives. nih.gov By introducing genes for specific enzymes into host organisms, these microbes can be engineered to perform desired biotransformations. jmb.or.kr

Escherichia coli : E. coli is a versatile and commonly used host for metabolic engineering to produce flavonoid derivatives. d-nb.infonih.govjmb.or.kr Researchers have successfully expressed sulfotransferase genes from various sources, such as Arabidopsis thaliana and bacteria, in E. coli to produce sulfated flavonoids. nih.govfrontiersin.org For instance, an arylsulfotransferase from Delsulfitobacterium hafniense was expressed in E. coli to prepare sulfated quercetin derivatives. tacr.cz The production of sulfated compounds in E. coli can be enhanced by engineering the host's sulfur metabolism to increase the intracellular supply of the PAPS sulfate donor. frontiersin.org While E. coli has been extensively used for producing quercetin glycosides, its application for producing specific bissulfates like this compound demonstrates the potential of using it as a whole-cell biocatalyst for sulfation reactions. d-nb.inforesearchgate.net

Beauveria bassiana : This entomopathogenic fungus is known for its ability to perform a wide range of biotransformations on chemical compounds, including flavonoids. nih.govnih.gov Its metabolic pathways can include sulfation, methylation, and glucuronidation. nih.gov Studies have shown that Beauveria bassiana can biotransform quercetin into its sulfated derivatives. nih.gov Specifically, the ATCC 7159 strain has been used to produce quercetin 3'-O-sulfate. nih.gov While this is a mono-sulfated product, the ability of B. bassiana to perform sulfonation on the quercetin structure highlights its potential as a biocatalyst for producing various sulfated analogs. nih.govresearchgate.net

Exploration of Enzymatic Pathways Leading to Di-sulfated Quercetin

The biosynthesis of di-sulfated quercetin derivatives in nature is a sophisticated process governed by specific enzymatic pathways. This sulfation is not a random event but a directed, sequential process catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenylyl sulfate (PAPS), to the hydroxyl groups of acceptor molecules like quercetin. nii.ac.jpwikipedia.org

Research into the enzymatic synthesis of sulfated flavonoids, particularly in plants of the Flaveria genus, has been instrumental in elucidating these pathways. nii.ac.jpwikipedia.org Studies on Flaveria chloraefolia have led to the partial purification and characterization of several distinct, flavonol-specific sulfotransferases that act in a sequential manner to produce increasingly sulfated quercetin molecules. wikipedia.org

The pathway leading to this compound involves at least two specific enzymatic steps:

First Sulfation: Quercetin is first sulfated at the 3-position to form Quercetin 3-sulfate.

Second Sulfation: A second, distinct enzyme then acts upon this mono-sulfated intermediate. The enzyme Quercetin-3-sulfate 3'-sulfotransferase (EC 2.8.2.26) specifically catalyzes the transfer of a sulfate group to the 3'-position of Quercetin 3-sulfate, yielding this compound. wikipedia.org

The catalyzed reaction is as follows: 3'-phosphoadenylyl sulfate + Quercetin 3-sulfate ⇌ adenosine 3',5'-bisphosphate + this compound wikipedia.org

This demonstrates a high degree of regiospecificity, where the enzyme recognizes and modifies a specific position on an already modified substrate. The pathway can continue further; for instance, the enzyme Quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28) can subsequently add a third sulfate group at the 7-position to form Quercetin 3,7,3'-trisulfate, highlighting the modular and sequential nature of flavonoid sulfation in these organisms. wikipedia.orgqmul.ac.uk

Production of this compound by Recombinant Enzymes

The targeted production of specific sulfated flavonoids like this compound is of significant interest for creating analytical standards and for biological studies. Recombinant enzymes, produced in host organisms like Escherichia coli, offer a powerful and specific method for achieving this. acs.orgnih.gov By harnessing the catalytic activity of specific sulfotransferases, researchers can direct the sulfation of quercetin to yield desired products, sometimes with high selectivity that is difficult to achieve through chemical synthesis. nih.gov

A notable example involves an arylsulfotransferase (AST) partially purified from human intestinal bacteria. This enzyme demonstrated a remarkable ability to produce this compound with high specificity depending on the reaction conditions. When quercetin was treated with an equimolar or two-fold molar excess of the sulfate donor p-nitrophenyl sulfate (PNS), this compound was the sole product formed, with no detectable mono-sulfated intermediates. nih.gov This suggests a processive mechanism or a strong preference for the di-sulfation of the quercetin molecule. Only when the sulfate donor was in large excess (ten-fold) were further sulfated products, such as the 3,3',7-trisulfate, observed. nih.gov

Similarly, an arylsulfotransferase from Eubacterium A-44 has been utilized for the sulfation of quercetin, yielding Quercetin-3,3′-di-O-sulfate. nih.gov The search for novel and efficient biocatalysts has led to the identification and characterization of new recombinant ASTs from various bacterial sources. Enzymes from Desulfitobacterium hafniense, Desulfofalx alkaliphile (DalAST), and Campylobacter fetus (CfAST) have been successfully produced in E. coli and screened for their ability to sulfate a range of flavonoids, including quercetin. acs.orgresearchgate.net While these enzymes are effective, they may produce a mixture of isomers. For example, the AST from D. hafniense was used to synthesize a mixture of di-sulfates, including quercetin-7,3'-di-O-sulfate, quercetin-7,4'-di-O-sulfate, and quercetin-3',4'-di-O-sulfate. researchgate.net

The table below summarizes findings from studies using various recombinant or purified enzymes for the production of di-sulfated quercetin derivatives.

Table 1. Enzymatic Production of Di-sulfated Quercetin Derivatives

| Enzyme Source | Enzyme Type | Substrate | Sulfate Donor | Key Di-sulfated Product(s) | Reference |

| Human Intestinal Bacterium | Arylsulfotransferase (AST) | Quercetin | p-Nitrophenyl sulfate (PNS) | This compound (exclusive product at 1-2x PNS excess) | nih.gov |

| Eubacterium A-44 | Arylsulfotransferase (AST) | Quercetin | Not Specified | Quercetin 3,3'-di-O-sulfate | nih.gov |

| Flaveria chloraefolia | Quercetin-3-sulfate 3'-sulfotransferase | Quercetin 3-sulfate | 3'-phosphoadenylyl sulfate (PAPS) | This compound | wikipedia.org |

| Desulfitobacterium hafniense | Arylsulfotransferase (AST) | Quercetin | Not Specified | Mixture including Quercetin-7,3'-di-O-sulfate, Quercetin-7,4'-di-O-sulfate, Quercetin-3',4'-di-O-sulfate | researchgate.net |

| Arabidopsis thaliana | Flavonoid Sulfotransferase (AtSULT202B7) | Quercetin | Not Specified | Sulfated Quercetin (position not specified) | nii.ac.jp |

| Human | Sulfotransferase (SULT1A1) | Quercetin | Not Specified | Sulfated Quercetin | nih.gov |

This enzymatic approach provides a highly specific and convenient alternative to complex chemical syntheses for preparing polyphenol sulfate esters like this compound. nih.gov

Metabolic and Pharmacokinetic Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Animal and Cellular Models

The study of the ADME properties of quercetin (B1663063) and its metabolites is crucial for understanding their bioavailability and potential systemic effects. In vitro models, such as Caco-2 cell monolayers, are widely used to predict intestinal absorption in humans.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. These cells differentiate to form a polarized monolayer with tight junctions and express many of the transport proteins and metabolic enzymes found in the small intestine.

Studies investigating the permeability of quercetin across Caco-2 cell monolayers have generally shown that its absorption is relatively low researchgate.net. The transport of quercetin appears to occur through a combination of passive diffusion and carrier-mediated transport researchgate.net.

There is a lack of specific studies that have assessed the intestinal absorption of Quercetin 3,3'-bissulfate using the Caco-2 cell model. However, based on studies with other quercetin sulfates and general principles of drug absorption, some predictions can be made. The addition of one or more sulfate (B86663) groups significantly increases the hydrophilicity and molecular weight of the quercetin molecule. Generally, increased hydrophilicity is associated with decreased passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.

Research on quercetin monosulfates has shown that sulfation can reduce cellular uptake compared to the parent aglycone nih.gov. Therefore, it is highly probable that the permeability of the more polar this compound across Caco-2 cell monolayers would be considerably lower than that of quercetin itself. The transport of such a highly charged molecule would likely be dependent on specific carrier-mediated transport systems, such as organic anion transporters, if expressed and active in the Caco-2 cells. Without direct experimental data, the extent of intestinal absorption of this compound remains speculative.

Investigation of Transport Mechanisms Across Biological Barriers (In Vitro and In Vivo Preclinical)

Direct studies on the transport mechanisms of this compound across biological barriers are not currently available. However, research on quercetin and its other metabolites provides a framework for predicting its transport characteristics.

Given the addition of two highly polar sulfate groups, it is anticipated that this compound would have significantly lower passive permeability compared to its parent aglycone. Its transport across cellular membranes would likely be heavily reliant on carrier-mediated processes. Anionic transporters that handle other sulfated metabolites are plausible candidates for the transport of this compound. The highly hydrophilic nature of a bissulfate conjugate would also likely restrict its ability to cross the blood-brain barrier.

Table 1: In Vitro Permeability of Quercetin in Caco-2 Cell Monolayers

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Transport Direction | Experimental Conditions |

|---|---|---|---|

| Quercetin | 1.5 x 10⁻⁶ | Apical to Basolateral | pH 6.5 |

| Quercetin | 0.8 x 10⁻⁶ | Apical to Basolateral | pH 7.4 |

Note: Data for this compound is not available. The table shows data for the parent compound, quercetin, to illustrate the baseline permeability.

Tissue Distribution Patterns in Animal Models (Excluding Human Tissue Data)

Specific tissue distribution studies for this compound have not been reported. However, the distribution of total quercetin metabolites has been investigated in animal models, providing a general understanding of where these compounds accumulate.

Following administration of quercetin to rats, metabolites are found in various tissues, with the highest concentrations typically observed in the plasma, liver, and kidneys, which are key organs for metabolism and excretion. Lower levels are generally detected in tissues like the brain, heart, and spleen. The distribution pattern suggests that while quercetin metabolites are widely distributed, their ability to penetrate certain tissues is limited.

As a highly water-soluble molecule, this compound is expected to be largely confined to the circulatory system and organs with high blood perfusion. Its distribution into lipophilic tissues would likely be minimal. The presence of two sulfate groups would increase its plasma concentration and facilitate its delivery to organs involved in its elimination, such as the liver and kidneys.

Table 2: Tissue Distribution of Total Quercetin Metabolites in Rats

| Tissue | Concentration (nmol/g tissue) | Animal Model |

|---|---|---|

| Plasma | 10-50 | Rat |

| Liver | 5-20 | Rat |

| Kidney | 5-15 | Rat |

| Lung | 2-10 | Rat |

| Small Intestine | 2-8 | Rat |

Note: This table represents the distribution of total quercetin metabolites, not specifically this compound, for which data is not available.

Identification of Excretion Pathways in Animal Studies

While direct excretion data for this compound is lacking, studies on quercetin metabolism in animal models have identified the major routes of elimination for its metabolites. The primary pathways for the excretion of quercetin and its conjugates are through urine and bile.

In rats, a significant portion of orally administered quercetin is eliminated in the urine as conjugated metabolites, including sulfates and glucuronides. Biliary excretion also plays a crucial role in the elimination of these compounds from the liver into the feces. The relative contribution of renal and biliary excretion can vary depending on the specific metabolite.

Given its high polarity, this compound would be expected to be efficiently eliminated from the body. It is highly probable that this compound is excreted primarily in the urine, with a potential for some biliary excretion as well. A study identified quercetin 3'-O-sulfate as a urinary metabolite in rats after oral administration of quercetin, supporting the role of sulfation in the renal clearance of quercetin metabolites. nih.gov

Stability and Biotransformation Kinetics in Preclinical Matrices

In Vitro Stability in Simulated Physiological Fluids (e.g., plasma, gastrointestinal fluids)

There is no specific information on the stability of this compound in simulated physiological fluids. However, the stability of other sulfated flavonoid metabolites has been assessed. Generally, sulfate conjugates of flavonoids are relatively stable in plasma and simulated gastric fluid. However, they can be susceptible to hydrolysis in environments containing sulfatase enzymes, such as those produced by the gut microbiota in simulated intestinal fluids.

The stability of a bissulfate conjugate like this compound would be influenced by factors such as pH and the presence of specific enzymes. It is anticipated to be reasonably stable in plasma, allowing for its circulation and transport to excretory organs.

Enzyme Kinetics of Sulfation and Desulfation Processes

The formation of sulfated quercetin metabolites is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes are present in various tissues, including the liver, small intestine, and kidneys. Different isoforms of SULTs exhibit substrate specificity, and the sulfation of quercetin can occur at different hydroxyl positions. The kinetics of quercetin sulfation would depend on the specific SULT isoform involved, as well as the availability of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Table 3: Chemical Compounds Mentioned

Biological Activities and Mechanistic Studies in in Vitro and Preclinical in Vivo Models

Investigation of Antioxidant Mechanisms

Scientific investigation into the direct antioxidant mechanisms of Quercetin (B1663063) 3,3'-bissulfate is not extensively documented in publicly available research. While the antioxidant properties of its parent compound, quercetin, are well-established, specific data on the bissulfated derivative is lacking.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging Capacity

There is a notable absence of published studies that specifically measure the capacity of Quercetin 3,3'-bissulfate to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The majority of research in this area has been conducted on quercetin, which is known to be a potent scavenger of free radicals. ffhdj.commdpi.comnih.gov However, the addition of sulfate (B86663) groups can significantly alter the chemical properties of a molecule, and as such, the ROS and RNS scavenging abilities of this compound remain to be experimentally determined.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway, HO-1, SOD, CAT)

Currently, there is a lack of specific research on the effects of this compound on the modulation of endogenous antioxidant enzyme systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidants, and its activation by quercetin has been documented. nih.govresearchgate.netnih.govelsevierpure.com This pathway controls the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). However, no dedicated studies were found that investigate whether this compound can activate the Nrf2 pathway or influence the activity of HO-1, SOD, or CAT.

Chelation of Metal Ions and Redox Regulation in Cellular Systems

The ability of a compound to chelate metal ions is a significant aspect of its antioxidant activity, as it can prevent the generation of free radicals. Quercetin has been shown to chelate metal ions such as iron and copper. biorxiv.orgresearchgate.netplos.org However, the specific metal ion chelating properties of this compound and its subsequent impact on redox regulation in cellular systems have not been reported in the available scientific literature.

Anti-inflammatory Pathway Modulation

Similar to its antioxidant properties, the anti-inflammatory effects of this compound have not been a direct subject of extensive research. While quercetin is known for its anti-inflammatory activities, the specific actions of its bissulfated form are not well-defined. healthline.comnih.govnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., cytokines, chemokines)

There is a lack of in vitro and preclinical in vivo studies investigating the ability of this compound to inhibit the production or activity of pro-inflammatory mediators such as cytokines and chemokines. Research on quercetin has demonstrated its capacity to reduce the expression of inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and various interleukins. healthline.comnih.gov However, it remains to be determined if this compound shares these properties.

Downregulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a critical mechanism for controlling inflammation. Quercetin has been shown to inhibit these pathways. researchgate.netnih.govnih.govnih.gov To date, no studies have been published that specifically examine the effect of this compound on the NF-κB or MAPK signaling cascades.

Modulation of Lipoxygenase and Cyclooxygenase Activity

There is a lack of specific studies in the reviewed literature that investigate the direct effects of this compound on the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. Research on the parent compound, quercetin, has shown that it can inhibit these enzymes, which are key mediators of inflammation. d-nb.infonih.govplos.orgnih.gov However, studies detailing whether this activity is retained, altered, or lost in the 3,3'-bissulfated form have not been identified.

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Detailed investigations into the anti-proliferative and apoptosis-inducing mechanisms of this compound in cancer cell lines are not available in the current body of scientific literature. The following subsections outline the specific areas where data is absent.

No published studies were found that specifically document the ability of this compound to induce cell cycle arrest in cancer cells. While the parent flavonoid, quercetin, and other metabolites like quercetin-3'-sulfate have been shown to mediate cell-cycle arrest in cell lines such as MCF-7, this specific activity has not been reported for the 3,3'-bissulfate variant. rsc.orgnih.govnih.govnih.gov

The molecular mechanisms by which this compound might induce apoptosis, including any potential for caspase activation or engagement of mitochondrial pathways, remain uninvestigated. Studies on quercetin and its other conjugates have explored these pathways in detail, but this research does not extend to the 3,3'-bissulfate form. nih.govfrontiersin.orgdocumentsdelivered.com

There is no available data from in vitro assays, such as wound-healing or transwell assays, to describe the effects of this compound on cancer cell migration and invasion. The parent compound, quercetin, has been shown to inhibit these processes in various cancer cell lines, but it is unknown if this property is shared by its 3,3'-bissulfate metabolite. nih.govnih.govmdpi.com

Comparative studies evaluating the biological effects of this compound against other quercetin conjugates (e.g., quercetin-3'-sulfate, quercetin-3-glucuronide) in cancer cell models are absent from the literature. One study directly compared the antitumor effects of quercetin, quercetin-3'-sulfate (Q3'S), and quercetin-3-glucuronide (Q3G) on MCF-7 human breast cancer cells, finding their efficacy was ranked as Que > Q3'S > Q3G; however, this compound was not included in this comparison. rsc.orgnih.gov

Enzyme Modulation and Protein Interactions

Specific data on the broader enzyme modulation and protein interactions of this compound is not available. The sulfation of flavonoids is known to affect their biological properties, including cell uptake and antiradical activity, often reducing the activity compared to the parent compound. nih.gov However, without direct experimental evidence, the specific interactions of the 3,3'-bissulfate form cannot be detailed.

Neuromodulatory and Neuroprotective Mechanisms in Cellular or Animal Models

While direct evidence for this compound in neuroprotection is lacking, the parent compound, quercetin, has been extensively studied for its beneficial effects on the nervous system.

In preclinical models of Parkinson's disease, quercetin treatment has demonstrated protective effects on dopaminergic systems. For instance, in a 6-hydroxydopamine (6-OHDA)-induced animal model, quercetin administration markedly elevated striatal dopamine (B1211576) levels. nih.gov It has also been shown to prevent the loss of dopamine in the brains of mice in an MPTP-induced model of Parkinson's-like syndromes. nih.gov These neuroprotective actions help preserve the function of neurotransmitter systems that are compromised in neurodegenerative conditions.

Quercetin is a potent anti-inflammatory and antioxidant agent in the central nervous system. frontiersin.org In animal models, it can cross the blood-brain barrier and has been shown to suppress neuroinflammation by reducing the activation of microglia and astrocytes. frontiersin.org Mechanistically, quercetin inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov It achieves this by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.govfrontiersin.org Furthermore, quercetin combats oxidative stress, a key factor in neuronal damage, by scavenging free radicals and upregulating endogenous antioxidant defense systems, such as the NRF2/HO-1 pathway. nih.gov This dual action of attenuating both neuroinflammation and oxidative stress contributes significantly to its neuroprotective effects in various preclinical models of neurological disorders. frontiersin.orgnih.gov

Other Investigated Biological Activities in Preclinical Settings

Beyond the specific mechanisms detailed above, the parent flavonoid, quercetin, has demonstrated a broad range of other biological activities in preclinical research. These include anti-cancer, antiviral, and cardiovascular-protective effects. Its anti-cancer properties are attributed to its ability to modulate signaling pathways associated with tumor progression, induce apoptosis in cancer cells, and inhibit angiogenesis. mdpi.com In the context of cardiovascular health, quercetin has been shown to have vasodilatory effects, inhibit lipid peroxidation, and protect against atherosclerosis. fstjournal.com.br

Antiviral Mechanisms of Quercetin in In Vitro Systems

The flavonoid Quercetin has demonstrated a broad spectrum of antiviral activities against various viruses in laboratory settings. Its mechanisms of action are multifaceted, often targeting different stages of the viral life cycle.

Inhibition of Viral Entry and Replication:

Research has shown that Quercetin can interfere with the initial stages of viral infection. For some viruses, it has been observed to inhibit viral entry into host cells. Once inside the cell, Quercetin can disrupt viral replication by targeting key viral enzymes. For instance, it has been reported to inhibit viral DNA/RNA polymerases and proteases, which are essential for the synthesis of new viral particles. almkarempharma.com

Interaction with Viral Proteins:

Quercetin has been found to interact with and inhibit the function of various viral proteins. This includes proteins that are crucial for viral attachment to host cells, as well as enzymes that are necessary for viral replication and assembly. By binding to these proteins, Quercetin can effectively neutralize their function and halt the progression of the viral infection. almkarempharma.com

Modulation of Host Cell Pathways:

In addition to its direct effects on viruses, Quercetin can also modulate host cell signaling pathways to create an antiviral state. It has been shown to influence cellular processes that viruses typically hijack for their own replication.

A summary of in vitro antiviral activities of Quercetin against a selection of viruses is presented in the table below.

| Virus Family | Specific Virus | Observed In Vitro Effects of Quercetin |

| Picornaviridae | Rhinovirus | Inhibition of viral replication. nih.gov |

| Herpesviridae | Herpes Simplex Virus (HSV) | Reduction of intracellular replication. almkarempharma.comnih.gov |

| Orthomyxoviridae | Influenza A Virus | Inhibition of viral entry and replication. almkarempharma.com |

| Flaviviridae | Hepatitis C Virus (HCV) | Inhibition of viral protease and replication. almkarempharma.comnih.gov |

Interactive Data Table: In Vitro Antiviral Activity of Quercetin This table is for illustrative purposes based on available data for Quercetin and not this compound.

Antimicrobial Effects of Quercetin in Bacterial or Fungal Culture

Quercetin has also been investigated for its potential to inhibit the growth of various pathogenic bacteria and fungi. Its antimicrobial properties are attributed to several mechanisms of action.

Disruption of Microbial Cell Membranes:

One of the primary ways Quercetin exerts its antimicrobial effect is by damaging the cell membranes of bacteria and fungi. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

Inhibition of Nucleic Acid and Protein Synthesis:

Studies have indicated that Quercetin can interfere with the synthesis of microbial DNA, RNA, and proteins. By inhibiting these fundamental cellular processes, it can effectively halt the growth and proliferation of microorganisms. nih.gov

Reduction of Virulence Factors:

Quercetin has been shown to reduce the expression of virulence factors in some bacteria. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease. By suppressing these factors, Quercetin can diminish the pathogenicity of the bacteria. nih.gov

The table below summarizes the in vitro antimicrobial activity of Quercetin against representative bacterial and fungal species.

| Microorganism Type | Specific Microorganism | Observed In Vitro Effects of Quercetin |

| Gram-positive bacteria | Staphylococcus aureus | Inhibition of growth and biofilm formation. ijeab.com |

| Gram-negative bacteria | Escherichia coli | Inhibition of growth. ijeab.com |

| Fungi | Candida albicans | Antifungal activity. mdpi.com |

Interactive Data Table: In Vitro Antimicrobial Activity of Quercetin This table is for illustrative purposes based on available data for Quercetin and not this compound.

Structure Activity Relationship Sar Studies of Quercetin 3,3 Bissulfate

Impact of Sulfation Position and Number on Biological Activities

The process of sulfation, where a sulfate (B86663) group is added to the quercetin (B1663063) molecule, is a key metabolic step that modifies its bioactivity. pan.olsztyn.pl Enzymes such as quercetin-3-sulfate 3'-sulfotransferase catalyze the conversion of quercetin 3-sulfate into Quercetin 3,3'-bissulfate. wikipedia.org This bissulfated form can be further metabolized by enzymes like quercetin-3,3'-bissulfate 7-sulfotransferase, which adds another sulfate group to create quercetin 3,7,3'-trissulfate. wikipedia.orgwikipedia.org This metabolic cascade underscores the significance of the number and placement of sulfate moieties in defining the compound's ultimate biological role.

Studies comparing quercetin and its sulfated metabolites reveal significant differences in their biological effects. For instance, some sulfated derivatives exhibit enhanced activity compared to the parent aglycone. Research on the enzyme xanthine (B1682287) oxidase demonstrated that quercetin-3'-sulfate, a monosulfated derivative, is a more potent inhibitor than quercetin itself. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was found to be approximately seven times lower for quercetin-3'-sulfate (0.2-0.7 µM) compared to quercetin (1.4 µM) in the context of 6-mercaptopurine (B1684380) oxidation. nih.gov This suggests that the addition of a single sulfate group at the 3' position can dramatically increase its enzyme-inhibiting capacity. nih.gov

Conversely, molecular docking studies on viral proteins have provided insights into how different degrees of sulfation affect protein-ligand interactions. A comparison between this compound and quercetin 3,3',7-trissulfate showed that both can bind to the Alpha-Rep protein of the Cotton leaf curl Multan alphasatellite, but they interact with different amino acid residues within the active site, indicating that the number of sulfate groups influences the binding mode. cabidigitallibrary.org While quercetin aglycone is known for a wide range of biological activities, its derivatives, formed through metabolic processes like sulfation, can possess distinct and sometimes more potent effects. pan.olsztyn.plnih.gov

Table 1: Comparative Inhibitory Activity on Xanthine Oxidase This interactive table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin, its monosulfated derivative, and a standard inhibitor, Allopurinol, against the enzyme xanthine oxidase with 6-mercaptopurine as the substrate.

| Compound | Type | IC50 (µM) | Relative Potency vs. Quercetin |

|---|---|---|---|

| Quercetin | Aglycone | 1.4 | 1x |

| Quercetin-3'-sulfate | Mono-sulfate | 0.2-0.6 | ~7x stronger |

| Allopurinol | Control | 7.0 | ~5x weaker |

Data sourced from a study on the inhibitory effects of quercetin and its metabolites. nih.gov

The antioxidant activity of flavonoids like quercetin is strongly linked to the presence and arrangement of hydroxyl (-OH) groups. pan.olsztyn.pl These groups, particularly the 3-hydroxyl group, are crucial for scavenging free radicals. jmb.or.kr When these hydroxyl groups are modified, such as by sulfation in this compound, the antioxidant capacity is generally reduced. pan.olsztyn.pljmb.or.kr The substitution of the hydrogen atom of a hydroxyl group with a sulfate group blocks its ability to donate a hydrogen atom, which is a primary mechanism of antioxidant action. pan.olsztyn.pl Therefore, compared to quercetin aglycone, which possesses five free hydroxyl groups, this compound is expected to have a diminished direct antioxidant potential due to the sulfation at the 3 and 3' positions. jmb.or.krwikipedia.org

Sulfation significantly modulates the ability of quercetin to interact with and inhibit enzymes. As noted, quercetin-3'-sulfate is a powerful inhibitor of xanthine oxidase. nih.gov Computational studies have also explored the inhibitory potential of this compound against other enzymes, such as the Alpha-Rep protein, which is essential for the replication of certain plant viruses. cabidigitallibrary.org The interaction with this viral protein suggests a potential role for sulfated quercetin derivatives as antiviral agents. cabidigitallibrary.org

Furthermore, the metabolism of quercetin into its sulfated forms is part of a broader network of cellular pathways. pan.olsztyn.pl The enzymes responsible for this sulfation, sulfotransferases, are a key family of transferases that regulate the activity of many compounds. wikipedia.org The presence and activity of metabolites like this compound can influence intracellular signaling cascades, although these effects are complex and still under investigation. pan.olsztyn.pl

Computational Modeling and Docking Analyses for Ligand-Protein Interactions

Computational methods, such as molecular docking, are invaluable tools for visualizing and understanding how molecules like this compound interact with protein targets at a molecular level. cabidigitallibrary.org These models help predict binding modes and affinities, providing a basis for understanding the compound's biological activity. arxiv.org

Molecular docking simulations have been used to investigate the interaction of this compound with the Alpha-Rep protein from the Cotton leaf curl Multan alphasatellite. cabidigitallibrary.org The model predicted that this compound binds within the active site of the protein, forming interactions with four specific amino acid residues: Lysine 78 (Lys 78), Arginine 60 (Arg 60), Serine 6 (Ser 6), and Leucine 56 (Leu 56). cabidigitallibrary.org These interactions, which include different types of molecular bonds, stabilize the complex and are thought to be the basis of its inhibitory activity against the viral protein. cabidigitallibrary.org

By comparing the docking poses of different sulfated derivatives, researchers can identify the key structural features that determine biological activity. In the study involving the Alpha-Rep protein, the binding of this compound was compared to that of quercetin 3,3',7-trissulfate. cabidigitallibrary.org The trissulfated derivative also bound to the active site but interacted with a different set of amino acids, including Glutamine 55 (Gln 55), Serine 6 (Ser 6), Glutamine 5 (Gln 5), Leucine 56 (Leu 56), and Glutamine 7 (Gln 7). cabidigitallibrary.org

This comparison highlights that the number and position of the sulfate groups are critical determinants of the binding mode. The addition of a third sulfate group at the 7-position alters the molecule's charge distribution and shape, leading to a different orientation within the protein's active site and engagement with different amino acid residues. cabidigitallibrary.org This demonstrates how specific sulfation patterns can fine-tune the molecule's interaction with a protein target, thereby dictating its biological effect. cabidigitallibrary.org

Table 2: Predicted Molecular Interactions of Sulfated Quercetin Derivatives with Alpha-Rep Protein This interactive table details the specific amino acid residues of the Alpha-Rep viral protein that are predicted to interact with this compound and its trissulfated counterpart, based on computational docking analysis.

| Compound | Degree of Sulfation | Interacting Amino Acid Residues |

|---|---|---|

| This compound | Bissulfate (Di-sulfate) | Lys 78, Arg 60, Ser 6, Leu 56 |

| Quercetin 3,3',7-trissulfate | Trissulfate | Gln 55, Ser 6, Gln 5, Leu 56, Gln 7 |

Data sourced from a molecular docking study on plant flavonoids. cabidigitallibrary.org

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of quercetin (B1663063) sulfates, enabling the separation of complex mixtures of structurally similar flavonoid conjugates.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of quercetin and its derivatives. When coupled with Diode-Array Detection (DAD) or UV-Visible (UV-Vis) spectroscopy, it allows for the detection and preliminary identification of compounds based on their characteristic absorbance spectra. For quercetin and its sulfates, detection is typically performed at wavelengths around 254 nm and 370 nm, corresponding to the absorbance maxima of the flavonoid structure. nih.gov

The separation is most often achieved using reversed-phase (RP) columns, such as C18, with a gradient elution system. The mobile phase typically consists of an acidified aqueous solution (e.g., with acetic acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The acidic conditions help to ensure sharp peak shapes by suppressing the ionization of residual hydroxyl groups. While HPLC-DAD can effectively separate different classes of flavonoids, distinguishing between isomers, such as different quercetin bissulfates, can be challenging and often requires co-elution with authentic standards or confirmation by mass spectrometry. ipb.pt The retention time for quercetin itself is typically short under these conditions, often eluting in under 4 minutes. nih.gov

Table 1: Example of HPLC-DAD Parameters for Flavonoid Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 1.5% Acetic AcidB: Acetonitrile/Methanol | Gradient elution to separate compounds with varying polarities. |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

| Detection | DAD at 368 nm | Optimal wavelength for quercetin chromophore detection. nih.gov |

| Retention Time (Quercetin) | ~3.6 minutes | Time taken for the compound to elute from the column. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using a tandem mass spectrometer (MS/MS), is the definitive technique for the identification and quantification of Quercetin 3,3'-bissulfate. frontiersin.org LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass analysis.

For sulfated flavonoids, analysis is typically performed in negative electrospray ionization (ESI) mode. In this mode, the precursor ion of this compound would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus a proton [M-H]⁻.

A key strategy for identifying sulfated compounds is the use of a neutral loss scan. The sulfate (B86663) group (SO₃) has a mass of 80 Da. By scanning for compounds that lose this specific mass upon fragmentation, researchers can selectively detect sulfated metabolites within a complex mixture. frontiersin.org For this compound, a characteristic fragmentation would involve the sequential loss of two 80 Da fragments. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor-to-product ion transition, providing excellent sensitivity and specificity. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quercetin Sulfate Analysis

| Parameter | Description | Example Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for generating negatively charged ions of acidic sulfates. |

| Scan Mode | Neutral Loss Scan | Detects molecules that lose a specific mass (80 Da for SO₃). frontiersin.org |

| Precursor Ion (Q1) | Mass of the deprotonated molecule | For this compound: m/z 461 [M-H]⁻ |

| Product Ions (Q3) | Fragment ions after collision-induced dissociation | m/z 381 [M-H-SO₃]⁻m/z 301 [M-H-2SO₃]⁻ (Quercetin aglycone) |

| Collision Energy | Optimized to induce fragmentation | Varies depending on the instrument and compound. |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that this compound is a negatively charged molecule at neutral or basic pH, CE is a theoretically well-suited analytical method. Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is particularly effective for separating both neutral and charged flavonoids. jcu.cz

In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This creates a pseudo-stationary phase that allows for the separation of analytes based on their partitioning between the micelles and the aqueous buffer. jcu.cz This technique offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. While less commonly reported for this compound specifically compared to LC-MS, CE methods have been successfully developed for the analysis of quercetin and other flavonoids in various plant and biological samples. jcu.cz

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Compound Identification)

While chromatography coupled with mass spectrometry can identify a compound based on its mass, definitive confirmation of the precise molecular structure, particularly the location of sulfate groups, requires spectroscopic elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the exact position of sulfation on the quercetin skeleton. Following isolation of a specific isomer by preparative HPLC, ¹H-NMR and ¹³C-NMR spectra are acquired.

The position of the sulfate group is inferred by observing changes in the chemical shifts of nearby protons and carbons compared to the parent quercetin molecule. For instance, sulfation at the 3'-hydroxyl group causes a significant downfield shift (an increase in ppm value) of the adjacent 2'-H proton signal in the ¹H-NMR spectrum. ipb.pt Similarly, sulfation at the 3-position would affect the chemical shifts of protons on the C-ring. By analyzing the complete set of chemical shifts and coupling constants, the precise substitution pattern of this compound can be confirmed. ipb.pt

Table 3: Illustrative ¹H-NMR Chemical Shift Changes Upon Sulfation of Quercetin

| Proton | Typical Shift in Quercetin (ppm in DMSO-d6) | Expected Shift Change in this compound | Rationale |

| H-6 | ~6.19 | Minor change | Distant from sulfation sites. |

| H-8 | ~6.41 | Minor change | Distant from sulfation sites. |

| H-2' | ~7.68 | Significant downfield shift | Adjacent to the sulfate group at C-3'. ipb.pt |

| H-5' | ~6.90 | Minor change | Para to the sulfate group at C-3'. |

| H-6' | ~7.54 | Moderate downfield shift | Ortho to the sulfate group at C-3'. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, IR spectroscopy can confirm the presence of the sulfate groups, which are absent in the parent quercetin molecule.

The IR spectrum of quercetin shows characteristic bands for hydroxyl (-OH) stretching (broad band around 3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), carbonyl (C=O) stretching (~1660 cm⁻¹), and C=C aromatic ring stretching (~1610-1450 cm⁻¹). researchgate.netresearchgate.net The introduction of sulfate groups in this compound would introduce new, strong absorption bands characteristic of the sulfate ester moiety. These include asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively, as well as C-O-S stretching vibrations. ptfarm.pl The distinct shift of the carbonyl band has also been noted in sulfonic acid derivatives of quercetin. ptfarm.pl

Table 4: Key Infrared Absorption Bands for Functional Group Analysis

| Functional Group | Wavenumber Range (cm⁻¹) | Relevance to this compound |

| O-H Stretch | 3400 - 3200 | Present, but may be sharpened or shifted due to loss of specific hydroxyls. |

| C=O Stretch | ~1660 | Present from the C4-keto group of the flavonoid backbone. ptfarm.pl |

| S=O Asymmetric Stretch | 1400 - 1300 | Confirmatory. Strong band indicating the presence of the sulfate group. |

| S=O Symmetric Stretch | 1200 - 1100 | Confirmatory. Strong band indicating the presence of the sulfate group. |

| C-O-S Stretch | ~1000 | Confirmatory. Indicates the ester linkage between quercetin and the sulfate. |

UV-Visible Spectroscopy for Purity and Concentration Assessment

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for assessing the purity and determining the concentration of quercetin and its derivatives in solution. While specific UV-Vis spectral data for this compound is not extensively documented in readily available literature, the principles of analysis are based on the well-characterized spectrum of its parent compound, quercetin.

Quercetin exhibits two primary absorption bands in the UV-Vis spectrum. jocpr.commdpi.com Band I, corresponding to the cinnamoyl system (B-ring), typically appears in the 300–380 nm range, while Band II, from the benzoyl system (A-ring), is observed between 240–280 nm. jocpr.commdpi.com For quercetin, the maximum absorbance (λmax) is often reported at approximately 370 nm. jchr.orgwikiwand.com In a 50% (v/v) aqueous ethanol (B145695) solution, quercetin shows characteristic absorption bands at 256 nm and 374 nm. jocpr.com The exact λmax can be influenced by the solvent and pH. jocpr.com For instance, in methanol, the λmax for quercetin has been noted at 370 nm, while in a mixture of n-butanol, water, and acetic acid, it was observed at 256.30 nm. jchr.orgjocpr.com

The introduction of sulfate groups at the 3 and 3'-positions is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to the alteration of the electronic structure of the chromophore. However, without specific experimental data for this compound, analysts often rely on the foundational quercetin spectrum as a reference point.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. mdpi.com This relationship allows for the determination of the concentration of this compound in unknown samples, assuming a pure standard is available for calibration. The purity of a sample can be initially assessed by comparing its UV-Vis spectrum to that of a known pure standard. The presence of unexpected peaks or shifts in the λmax may indicate impurities.

| Parameter | Value (for Quercetin) | Reference |

| λmax (Band I) | ~370-375 nm | jocpr.comjchr.orgresearchgate.net |

| λmax (Band II) | ~256-260 nm | jocpr.commdpi.com |

| Solvent Influence | λmax can shift based on solvent polarity and pH. | jocpr.com |

Sample Preparation and Extraction Methods for Complex Biological Matrices

The accurate quantification of this compound from biological matrices such as plasma, urine, or tissue homogenates requires efficient extraction and sample clean-up to remove interfering substances. nih.gov The choice of extraction method is critical for achieving high recovery and a clean extract suitable for subsequent analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples. researchgate.netmdpi.com For flavonoids and their metabolites, reversed-phase C18 cartridges are commonly employed. mdpi.com The general procedure involves conditioning the cartridge with a solvent like methanol, followed by equilibration with water. The sample is then loaded, and interfering compounds are removed with a wash solution. Finally, the analyte of interest is eluted with an appropriate solvent, often an organic solvent like methanol or a methanol-water mixture. mdpi.comthermofisher.com

The selection of the wash and elution solvents is crucial for effective separation. An elution profile can be determined by using a stepwise gradient of increasing solvent strength to find the optimal conditions for retaining the analyte while washing away impurities, and then eluting the analyte with high recovery. thermofisher.com For instance, in the extraction of phenolic compounds from a wine matrix, a wash with 20% methanol was found to be optimal before the compounds of interest began to elute. thermofisher.com The operating pressure of the SPE manifold system can also be a critical parameter to optimize for maximum yield. mdpi.com

A simpler variation of SPE, the sea sand disruption method (SSDM), involves homogenizing a solid sample with an abrasive material like sand and then eluting the released compounds with a solvent mixture. researchgate.net This method has been reported to be effective for the extraction of phenolic compounds. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.comcabidigitallibrary.org For the extraction of quercetin and its metabolites, organic solvents such as ethyl acetate (B1210297) are often used. cabidigitallibrary.org The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, which can be influenced by the pH of the aqueous phase. Adjusting the pH can alter the ionization state of the analyte, thereby affecting its solubility in the organic solvent. While effective, traditional LLE methods can be time-consuming and may require large volumes of organic solvents. google.com

Advanced Extraction Techniques

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed, offering advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency.

Future Research Directions and Unexplored Avenues

Investigation of Novel Biocatalytic Routes for Sustainable Production

The chemical synthesis of specific flavonoid derivatives can be complex and environmentally taxing. Biocatalysis, the use of natural catalysts like enzymes, offers a promising alternative for sustainable production. academie-sciences.fr This approach is associated with milder reaction conditions and can achieve high levels of specificity, potentially simplifying multi-step syntheses. academie-sciences.fr

Future research should focus on identifying and engineering enzymes for the targeted sulfation of quercetin (B1663063) to produce Quercetin 3,3'-bissulfate. While research into the biocatalytic synthesis of this specific compound is nascent, the existence of enzymes that act upon it provides a critical starting point. For instance, quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28) is a known enzyme that utilizes this compound as a substrate to create quercetin 3,7,3'-trissulfate. wikipedia.orgmicrobialtec.com This confirms that enzymes can recognize and modify the this compound structure.

The investigation could draw inspiration from successful biocatalytic glycosylation of quercetin, where enzymes like UGT73G1 and sucrose (B13894) synthase have been used to produce specific glycosides with improved stability and solubility. nih.gov A similar strategy, employing microbial fermentation or isolated enzyme systems, could be developed for sulfation. microbialtec.comrsc.org The objective would be to discover or engineer sulfotransferases that can regioselectively add sulfate (B86663) groups at the 3 and 3' positions of the quercetin backbone, providing a green and efficient production route for research purposes.

Table 1: Enzymes Relevant to Flavonoid Modification

| Enzyme Name | EC Number | Reaction | Relevance to Future Research |

|---|---|---|---|

| Quercetin-3,3'-bissulfate 7-sulfotransferase | 2.8.2.28 | Catalyzes the sulfation of this compound to Quercetin 3,7,3'-trissulfate. wikipedia.orgmicrobialtec.com | Demonstrates enzymatic interaction with the target compound, suggesting feasibility of biocatalytic approaches. |

| UDP-glycosyltransferases (e.g., UGT73G1) | - | Transfers glycosyl groups to flavonoids like quercetin. nih.gov | Provides a model system for developing biocatalytic production of other derivatives, such as sulfates. |

Advanced Preclinical Models for Studying Systemic Effects and Mechanisms

Understanding the biological effects of this compound requires the use of sophisticated preclinical models that can elucidate its activity at a systemic and mechanistic level. Currently, there is a significant gap in research, with limited studies employing this specific metabolite in any preclinical setting.

Future investigations should utilize a range of advanced models previously applied to study the parent compound, quercetin, and its other derivatives. For example, to explore potential effects on mitochondrial function, models using isolated rat liver mitochondria could be adapted. spandidos-publications.com Such studies have been effective in demonstrating how quercetin can modulate mitochondrial enzyme complexes and protect against oxidative stress-induced dysfunction. spandidos-publications.com Applying this model to this compound could reveal if it retains or possesses unique mitochondrial-targeting activities.

Furthermore, various cancer cell lines, such as those for bladder (EJ, J82, T24) or cervical (HeLa) cancer, have been used to probe the anti-proliferative and apoptotic effects of quercetin and its glucosides. imrpress.commdpi.com These established in vitro systems would be invaluable for initial screenings of this compound to determine its potential as an anticancer agent and to dissect the molecular pathways involved, such as cell cycle regulation and apoptosis induction. imrpress.commdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models

Bioactive compounds often exhibit enhanced or complementary effects when used in combination, a phenomenon known as synergy. afjbs.com While the synergistic potential of this compound is completely unexplored, the parent compound quercetin has shown promising synergistic activity with various other molecules in research models. afjbs.comnih.gov

A key future research avenue is to investigate whether this compound acts synergistically with other compounds. Research could be designed based on established synergies of quercetin. For instance, studies have shown that quercetin, when combined with omega-3 fatty acids in nanostructured carriers, exhibits high stability and skin permeability. nih.gov Another study demonstrated that quercetin and kaempferol (B1673270) together showed stronger neuroprotective effects than either compound alone by targeting different cellular pathways. afjbs.com

Initial research could involve screening this compound in combination with a panel of other well-characterized bioactive compounds (e.g., resveratrol, curcumin, epigallocatechin-3-gallate) in various cell-based assays to identify potential synergistic interactions related to anti-inflammatory, antioxidant, or anticancer activities. afjbs.comacs.org

Development of Targeted Delivery Systems for Enhanced Research Efficacy

The efficacy of many bioactive compounds, including quercetin, is often limited by poor solubility and low bioavailability. wikipedia.org While sulfation can increase the water solubility of quercetin, targeted delivery remains crucial for directing the compound to specific tissues or cells, thereby enhancing its local concentration and potential therapeutic effect in research settings. researchgate.netjdermis.com

Future research should focus on designing and evaluating novel delivery systems specifically for this compound. The development of these systems can leverage existing technologies that have been successfully applied to quercetin. These include:

Liposomes: Phospholipid-based vesicles that can encapsulate hydrophilic and lipophilic compounds. researchgate.net

Niosomes: Vesicular nano-carriers formed from non-ionic surfactants that are adaptable for various drugs. researchgate.net

Nanoemulsions: These formulations can improve drug solubility and have been shown to enhance the absorption of therapeutic agents. jdermis.com

Polymeric Nanoparticles: These systems offer controlled release and can be functionalized for targeted delivery. researchgate.net

The development of such systems for this compound would be essential for overcoming biological barriers and ensuring that sufficient concentrations reach the target site in preclinical models, allowing for a more accurate assessment of its biological activity. researchgate.netjdermis.com

Integration of Omics Technologies to Elucidate Comprehensive Biological Responses

Omics technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), provide a powerful, unbiased approach to understanding the complex biological responses to a specific compound. frontiersin.orgmdpi.com Integrating these technologies is a critical future step to comprehensively map the cellular impact of this compound.

Although this specific compound has been detected in untargeted metabolomics studies, its functional role remains unknown. theses.cztheses.cz Future studies should employ a targeted multi-omics approach. By treating relevant cell or animal models with this compound and subsequently analyzing changes in the proteome and metabolome, researchers can identify the specific proteins and metabolic pathways that are modulated. frontiersin.orgmdpi.comnih.gov

This integrative analysis can reveal novel mechanisms of action, identify potential biomarkers of exposure or effect, and provide a holistic view of the compound's biological significance. mdpi.com For instance, combined proteomic and metabolomic analysis has been used to reveal disruptions in key metabolic pathways, such as arginine biosynthesis and fatty acid degradation, in various physiological and pathological states. frontiersin.org Applying a similar strategy would move research beyond a single endpoint and provide a detailed molecular portrait of the effects of this compound.

Table 2: Mentioned Compound List

| Compound Name |

|---|

| Quercetin |

| This compound |

| Quercetin 3,7,3'-trissulfate |

| Quercetin-3-glucoside |

| Kaempferol |

| Resveratrol |

| Curcumin |

| Epigallocatechin-3-gallate |

| Acetic acid |

| Adenosine (B11128) 3',5'-bisphosphate |

| Arginine |

| Coumaric acid |

| Cyclocytidine |

| Dopamine (B1211576) |

| L-dopa |

| Lactic acid |

| Neuropeptide Y |

| Norepinephrine |

| Phloretin |

| Phloridzin |

Q & A

Q. What analytical techniques are validated for quantifying Quercetin 3,3'-bissulfate in plant tissues, and what parameters ensure accuracy?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, optimized with ion-pairing reagents (e.g., ammonium acetate) to enhance sulfated flavonoid separation. Validation requires calibration curves using certified reference materials and spike-recovery tests in plant matrices (e.g., tomato root extracts) to account for matrix effects .

Q. Which enzymatic pathways synthesize this compound in plants, and how are these pathways regulated under stress?

- Methodological Answer : Sulfotransferases, particularly quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28), catalyze sulfation using 3′-phosphoadenylyl sulfate (PAPS) as a sulfate donor. Stress induction (e.g., cadmium exposure) upregulates these enzymes, as shown in tomato grafting studies using transcriptomic profiling and enzyme activity assays .

Q. What in vitro assays are suitable for evaluating the antioxidant capacity of this compound?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used, with IC50 values normalized against non-sulfated quercetin controls. Ensure pH stabilization (6.8–7.4) to avoid sulfation-dependent activity shifts .

Q. How does the solubility profile of this compound influence its extraction efficiency from biological samples?

- Methodological Answer : Due to its polar sulfated groups, aqueous-organic solvent mixtures (e.g., methanol:water 70:30 v/v) with 0.1% formic acid improve solubility. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges reduces matrix interference .

Advanced Research Questions

Q. What experimental designs can reconcile contradictory findings on the pro-oxidant vs. antioxidant effects of this compound in cellular models?

- Methodological Answer : Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in controlled oxygen environments (hypoxic vs. normoxic) to assess context-dependent behavior. Pair with metabolomic profiling to track sulfation stability under varying pH and ROS conditions .

Q. How does the sulfation pattern of this compound affect its interaction with mammalian phase II metabolic enzymes compared to non-sulfated quercetin?

- Methodological Answer : Conduct kinetic assays with recombinant human sulfotransferases (SULT1A1, SULT1E1) and UDP-glucuronosyltransferases (UGTs). Compare Michaelis-Menten constants (Km) and Vmax values to quantify metabolic turnover differences .

Q. What role does this compound play in modulating arbuscular mycorrhizal symbiosis under heavy metal stress, and how can this be mechanistically validated?

- Methodological Answer : Use split-root experiments in tomato plants exposed to cadmium, with LC-MS quantification of this compound in root exudates. Validate via gene silencing (RNAi) of sulfotransferases to disrupt biosynthesis and observe symbiosis efficiency .

Q. What strategies optimize the stability of this compound in in vivo pharmacokinetic studies?

- Methodological Answer : Employ deuterium-labeled analogs as internal standards to correct for degradation. Use bile-cannulated rodent models to assess enterohepatic recirculation and sulfate conjugate stability in plasma .

Q. How do computational models predict the binding affinity of this compound to inflammatory targets (e.g., COX-2, NF-κB) compared to its aglycone form?

Q. What systematic review frameworks are recommended to synthesize heterogeneous data on this compound’s bioactivity across plant and animal studies?

- Methodological Answer : Follow PRISMA guidelines with PICOT criteria (Population: plant/animal models; Intervention: this compound; Comparison: non-sulfated analogs; Outcome: bioactivity; Time: acute/chronic exposure). Use tools like Covidence for data extraction and GRADE for evidence quality assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.